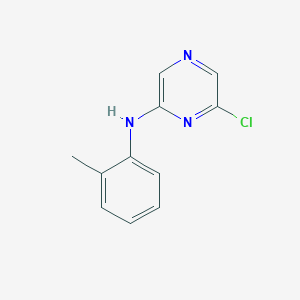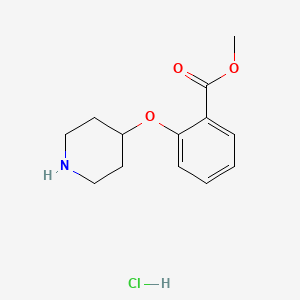
Methyl 2-(4-piperidinyloxy)benzoate hydrochloride
Vue d'ensemble
Description
“Methyl 2-(4-piperidinyloxy)benzoate hydrochloride” is a chemical compound with the molecular formula C13H18ClNO3 . It is used for pharmaceutical testing . The compound is stored in a sealed, dry environment at temperatures between 2-8 degrees Celsius .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-piperidinyloxy)benzoate hydrochloride” is 1S/C13H17NO3.ClH/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 2-(4-piperidinyloxy)benzoate hydrochloride” has a molecular weight of 271.74 . It is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Antiparasitic Activity
Research on Piper species, specifically Piper glabratum and P. acutifolium, has led to the discovery of several benzoic acid derivatives, including methyl benzoates, which exhibit notable antiparasitic activity. These compounds have shown effectiveness against various strains of Leishmania and Trypanosoma cruzi, offering potential avenues for antiparasitic treatments (Flores et al., 2008).
Antispasmodic Agent
Methyl benzoate analogues, like HL 752, have been studied for their potent antispasmodic properties. HL 752, an ester analogue of methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride, displayed significant antispasmodic activity and was chosen for clinical development due to its potent and long-lasting effects (Bal-Tembe et al., 1997).
Photophysical Properties
Studies have been conducted on S, N, and Se-modified methyl salicylate derivatives, including methyl benzoates, to investigate their photophysical properties. These studies are crucial for understanding the absorption and emission spectra of these compounds, which has implications in fields like photochemistry and materials science (Yoon et al., 2019).
Insecticidal Activity
Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, derived from Piper guanacastensis, exhibits significant insecticidal properties, particularly against Aedes atropalpus mosquito larvae. This highlights its potential use in controlling mosquito populations and combating mosquito-borne diseases (Pereda-Miranda et al., 1997).
Metabolic Studies
Methyl benzoate derivatives have been the subject of metabolic studies, such as the in vivo evaluation of radioligands like SB-235753 for their potential in assessing Dopamine D4 receptors using positron emission tomography (PET) (Matarrese et al., 2000).
Antimicrobial and Molluscicidal Activity
Piper species have yielded several prenylated methyl benzoate derivatives with antimicrobial and molluscicidal properties. These compounds demonstrate effectiveness against certain bacteria and mollusks, suggesting their potential in antimicrobial and pest control applications (Orjala et al., 1993).
Safety And Hazards
“Methyl 2-(4-piperidinyloxy)benzoate hydrochloride” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
methyl 2-piperidin-4-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-4-2-3-5-12(11)17-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQDDZQTKYSIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-piperidinyloxy)benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



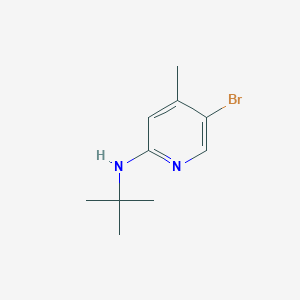
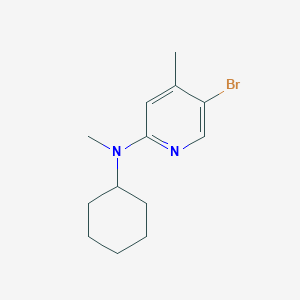
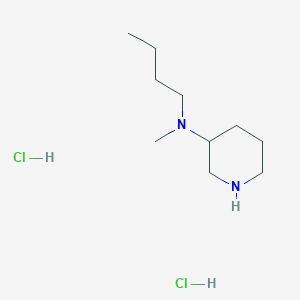
![2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423992.png)
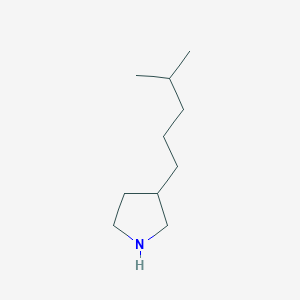
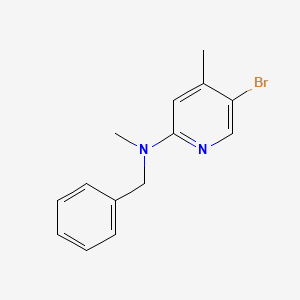
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424000.png)

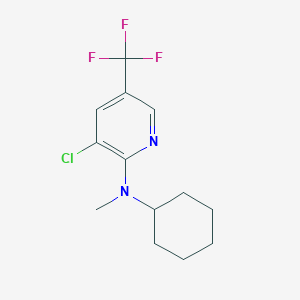
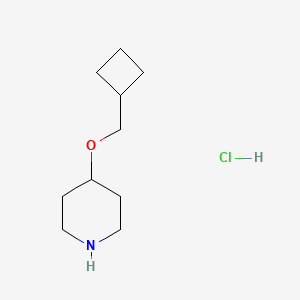
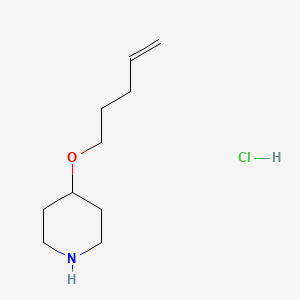
![4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1424006.png)
